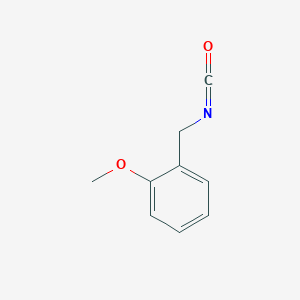

![molecular formula C15H11F6NO B1275147 [4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine CAS No. 771572-16-8](/img/structure/B1275147.png)

[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

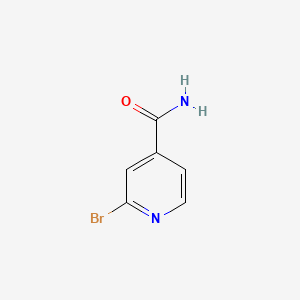

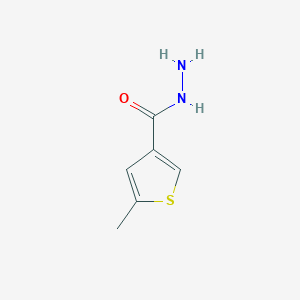

“[4-[3,5-Bis(trifluoromethyl)phenoxy]phenyl]methanamine” is a chemical compound with the CAS Number: 771572-16-8 . It has a molecular weight of 335.25 and its IUPAC name is {4- [3,5-bis (trifluoromethyl)phenoxy]phenyl}methanamine . The compound is a white to yellow solid .

Molecular Structure Analysis

The InChI code of the compound is 1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 . The compound has a complex structure with a total of 23 heavy atoms .Physical And Chemical Properties Analysis

The compound is a white to yellow solid with a molecular weight of 335.25 . It has a storage temperature of 2-8°C . The compound has a complex structure with a total of 23 heavy atoms .科学的研究の応用

Antimicrobial Agents

Compounds with the 3,5-bis(trifluoromethyl)phenyl group have been studied for their potential as antimicrobial agents. Specifically, derivatives such as pyrazole compounds have shown potent growth inhibition of drug-resistant bacteria like MRSA, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL . These compounds are promising candidates for developing new antibiotics to combat antibiotic-resistant infections.

Organocatalysis

The motif of 3,5-bis(trifluoromethyl)phenyl is extensively used in organocatalysts, particularly in (thio)urea derivatives. These catalysts are crucial for activating substrates and stabilizing developing charges in transition states through hydrogen bonding . Such catalysts are instrumental in promoting a wide range of organic transformations, making them valuable in synthetic organic chemistry.

Chemical Derivatization

This compound can be used in the chemical derivatization of amino-functionalized surfaces. It serves as a precursor for creating arylaminothiocarbonylpyridinium zwitterionic salts, which are formed through an exothermic reaction with 4-pyrrolidinopyridine . This application is significant in the field of surface chemistry and materials science.

Biocatalysis

The bioreduction of compounds containing the 3,5-bis(trifluoromethyl)phenyl group has been explored using fungal mycelia. This process evaluates the catalytic abilities of the mycelia to synthesize enantiomerically pure compounds . Such biocatalytic processes are essential for producing pharmaceuticals and fine chemicals.

Development of Growth Inhibitors

Derivatives of this compound have been synthesized as potent growth inhibitors of planktonic Gram-positive bacteria. They have been found effective against biofilms of S. aureus, with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL . This application is particularly relevant in the fight against persistent bacterial infections.

Synthesis of Zwitterionic Salts

The compound is involved in the synthesis of zwitterionic salts, which have applications in various fields, including pharmaceuticals and organic electronics . These salts have unique properties due to their dual ionic character, making them useful in a variety of chemical processes.

Catalyst Development

The 3,5-bis(trifluoromethyl)phenyl motif is a privileged structure in the development of catalysts for organic chemistry. It has been used to create Schreiner’s thiourea, a catalyst that has significantly advanced the field of H-bond organocatalysis .

Antibiotic-Resistant Bacterial Infections

Research has focused on designing novel antibiotics using this compound to tackle antibiotic-resistant bacterial infections. The design and synthesis of new derivatives aim to address the urgent need for effective treatments against menacing pathogens like Enterococci and MRSA .

Safety and Hazards

特性

IUPAC Name |

[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F6NO/c16-14(17,18)10-5-11(15(19,20)21)7-13(6-10)23-12-3-1-9(8-22)2-4-12/h1-7H,8,22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMJNIFCYZYXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F6NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405600 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[3,5-Bis(Trifluoromethyl)Phenoxy]Phenyl)Methylamine | |

CAS RN |

771572-16-8 |

Source

|

| Record name | [4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)

![8-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1275097.png)